2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
180980-77-2
VCID:
VC20893128
InChI:
InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7+,8-/m0/s1
SMILES:
CC(=O)CC1CCC2C1O2
Molecular Formula:
C8H12O2
Molecular Weight:
140.18 g/mol
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)
CAS No.: 180980-77-2
Cat. No.: VC20893128
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180980-77-2 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-[(1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one |
| Standard InChI | InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7+,8-/m0/s1 |
| Standard InChI Key | NITSFWZMDUVHTB-RNJXMRFFSA-N |
| Isomeric SMILES | CC(=O)C[C@@H]1CC[C@@H]2[C@H]1O2 |
| SMILES | CC(=O)CC1CCC2C1O2 |
| Canonical SMILES | CC(=O)CC1CCC2C1O2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator